Product packaging for hemoglobin Tonosho(Cat. No.:CAS No. 134009-79-3)

hemoglobin Tonosho

Cat. No.: B1180162
CAS No.: 134009-79-3
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Description

Hemoglobin Tonosho is a high-purity, research-grade hemoglobin variant provided for scientific investigation. As a crucial oxygen-transport metalloprotein found in red blood cells, hemoglobin is fundamental to studies in biochemistry, physiology, and hematology. This specific variant allows researchers to explore structure-function relationships, ligand-binding kinetics, and allosteric regulation mechanisms. Hemoglobin's primary research value lies in its role as a model protein for understanding cooperative oxygen binding and release, facilitated by its tetrameric structure comprising heme groups and globin chains. It is extensively used in the development of blood substitutes, diagnostic assays, and as a standard in clinical laboratory methods, including the hemiglobincyanide (HiCN) reference method for hemoglobin quantification. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the current literature for the latest specific applications and handling protocols for the Tonosho variant.

Properties

CAS No.

134009-79-3

Molecular Formula

C37H55N9O9

Synonyms

hemoglobin Tonosho

Origin of Product

United States

Molecular Genetics and Genomic Analysis of Hemoglobin Tonosho

Genetic Locus and Allelic Variation

Hemoglobin variants are typically caused by mutations in the globin genes, which are organized into clusters in the human genome.

Localization within the Alpha Globin Gene Cluster.

The genes encoding the alpha-globin chains, which are components of adult hemoglobin (HbA), are located within the alpha-globin gene cluster. This cluster is situated on the short arm of chromosome 16, specifically at band 16p13.3. harvard.eduwikipedia.org The alpha-globin gene cluster contains several genes, including the functional alpha-globin genes, HBA1 and HBA2, as well as embryonic and pseudogenes. harvard.eduresearchgate.net These genes are arranged in a specific order and their expression is regulated during development. harvard.eduhaematologica.org The alpha-globin locus control region (LCR), located upstream of the alpha-globin genes, plays a crucial role in regulating their developmental stage- and erythroid lineage-specific expression. harvard.edunih.gov Mutations or alterations within this cluster, including in the HBA1 and HBA2 genes, can lead to the production of altered alpha-globin chains, resulting in hemoglobin variants.

Mutation Spectrum and Specific Allele Identification.

Hemoglobin variants, including those affecting the alpha-globin chain, arise from various types of mutations within the globin genes. These can include point mutations (single nucleotide changes), insertions, deletions, or more complex rearrangements. mdpi.comnih.gov Identifying the specific allele responsible for a hemoglobin variant like Hemoglobin Tonosho involves pinpointing the exact genetic alteration within the HBA1 or HBA2 gene. This typically requires DNA sequencing of the alpha-globin genes. researchgate.netnih.gov While specific details on the mutation spectrum leading to this compound were not found in the search results, studies on other alpha-globin variants and alpha-thalassemia demonstrate the range of mutations that can occur in this gene cluster. For instance, common alpha-thalassemia mutations involve deletions of one or both alpha-globin genes, while other variants result from point mutations leading to amino acid substitutions in the alpha-globin protein. nih.govmayocliniclabs.com The identification of a specific allele involves correlating a detected genetic variant with the observed abnormal hemoglobin phenotype.

Gene Expression and Regulation Studies related to this compound.

Gene expression and regulation of the alpha-globin genes are tightly controlled processes essential for balanced hemoglobin synthesis. haematologica.orgmdpi.com Studies related to the expression of a hemoglobin variant like this compound would investigate how the specific mutation affects the transcription, processing, and translation of the mutant alpha-globin mRNA. Regulatory elements within the alpha-globin cluster, such as the LCR and promoter regions, are critical for controlling expression levels. harvard.edunih.gov Mutations can potentially impact the binding of transcription factors or alter chromatin structure, thereby affecting gene expression. nih.govnih.gov While no specific studies on this compound gene expression were found, research on other hemoglobinopathies highlights the complex interplay of genetic modifiers and regulatory mechanisms that influence globin gene expression and can impact the severity of the resulting phenotype. mdpi.comnu.ac.th

Heritability Patterns and Family Studies of this compound (from a genetic research perspective).

Hemoglobin variants are inherited conditions, and their heritability patterns follow Mendelian principles. frontiersin.org Family studies are crucial in genetic research to understand the mode of inheritance of a specific hemoglobin variant like this compound and to track the segregation of the causative allele within a family. mdpi.com By analyzing the genetic makeup and hemoglobin profiles of affected and unaffected family members, researchers can determine if the variant is inherited in an autosomal dominant or recessive manner. frontiersin.org For alpha-globin variants, the inheritance pattern can be complicated by the presence of two alpha-globin genes on each chromosome 16. harvard.edu Family studies also help in genetic counseling and risk assessment for future generations. plos.org While no specific heritability studies on this compound were identified, general twin and family studies on hematologic variables and hemoglobin levels demonstrate a significant heritable component to these traits. nih.govresearchgate.netmdpi.com

Advanced Genetic Sequencing Technologies for Hemoglobin Variant Identification.

Advanced genetic sequencing technologies have revolutionized the identification and characterization of hemoglobin variants. While traditional methods like protein electrophoresis and HPLC can detect many variants, they may not always provide the precise genetic alteration. researchgate.netnih.gov

Next-Generation Sequencing (NGS) allows for comprehensive analysis of the alpha-globin gene cluster, enabling the detection of single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variants (CNVs) in a single assay. mdpi.com This is particularly valuable for identifying rare or novel variants that might be missed by targeted methods. frontiersin.orgnih.gov Long-read sequencing methods have shown superiority in identifying causative mutations in complex cases involving globin gene clusters. frontiersin.org NGS can increase the detection rate of alpha-thalassemia and identify abnormal hemoglobin variants. nih.gov

Other advanced techniques like Mass Spectrometry (MS) can be used to characterize the altered protein product, confirming the presence of a variant and providing information about the amino acid substitution. researchgate.netnih.gov Combining molecular techniques, such as NGS, with biochemical analyses is considered essential for accurate diagnosis and identification of rare variants. nih.govplos.org

Data Table: Genetic Technologies for Hemoglobin Variant Identification

TechnologyType of Variation DetectedAdvantages
Sanger SequencingPoint mutations, small insertions/deletionsHigh accuracy for targeted regions
Next-Generation Sequencing (NGS)SNVs, Indels, CNVs across gene clustersComprehensive analysis, high throughput, identification of rare variants
Gap-PCRSpecific large deletionsUseful for common deletion types in alpha-thalassemia
MLPACopy number variations (deletions/duplications)Detects dosage changes in genes
Mass Spectrometry (MS)Amino acid substitutions, protein modificationsConfirms protein alteration, characterizes variant protein

Structural Biology and Conformational Dynamics Research

Molecular Architecture of Hemoglobin Tonosho

Hemoglobin is a tetrameric protein, typically composed of two alpha (α) and two beta (β) subunits, forming an (αβ)₂ structure. This quaternary structure is essential for its function in oxygen transport.

Subunit Assembly and Inter-subunit Interactions.

The assembly of hemoglobin begins with the biosynthesis of individual alpha and beta globin polypeptide chains. nih.gov Heme groups rapidly bind to these globin subunits. nih.gov The functional hemoglobin tetramer is formed by the association of two αβ dimers. nih.gov This dimer formation is facilitated by electrostatic attraction between a positively charged alpha subunit and a negatively charged beta subunit. nih.gov The αβ dimer is notably stable, exhibiting a very slow dissociation rate. nih.gov The difference in dissociation rates between αβ and αγ dimers with increasing pH explains the alkaline resistance observed in fetal hemoglobin (Hb F). nih.gov The two αβ dimers then combine to form the α₂β₂ tetramer, the functional unit of adult hemoglobin. nih.gov Inter-subunit interactions, including salt bridges, play a crucial role in stabilizing the tetrameric structure and are critical for cooperative oxygen binding. baylor.edulibretexts.orgunmc.edufrontiersin.org

In the case of this compound, the α110(G17)Ala→Thr substitution has been observed to lead to subunit dissociation during specific analytical procedures, such as automated cation exchange high performance liquid chromatography used for Hb A1c assay. nih.govyamaguchi-u.ac.jptandfonline.com This suggests that the mutation may influence the stability of the subunit assembly or alter inter-subunit interactions under certain conditions.

Allosteric Mechanisms and Conformational Transitions in Hemoglobin Research

Hemoglobin exhibits allosteric behavior, meaning that the binding of a ligand at one site affects the affinity for ligands at other sites. This is crucial for efficient oxygen transport, allowing hemoglobin to bind oxygen cooperatively in the lungs and release it in tissues.

Tense (T) and Relaxed (R) State Dynamics.

Hemoglobin exists in two primary conformational states: the tense (T) state and the relaxed (R) state. baylor.eduaklectures.comcsun.eduwikibooks.org The T state is characteristic of deoxyhemoglobin, where oxygen affinity is low. baylor.eduaklectures.comcsun.eduwikibooks.org Upon oxygen binding, hemoglobin undergoes a conformational transition to the R state, which has a significantly higher affinity for oxygen. baylor.eduaklectures.comcsun.eduwikibooks.org This transition involves significant structural changes, including a approximately 15-degree rotation between the αβ dimers. baylor.eduaklectures.com The T state is stabilized by a network of salt bridges between the subunits, which are broken during the transition to the R state. baylor.edulibretexts.org The dynamic equilibrium between the T and R states is central to hemoglobin's cooperative oxygen binding. wikibooks.org

While specific details on the T and R state dynamics of this compound are not provided in the search results, the observation of slightly increased oxygen affinity suggests that the α110(G17)Ala→Thr substitution may subtly influence the T-R equilibrium, potentially favoring the R state or altering the transition between states. nih.govtandfonline.com

Role of Allosteric Effectors.

The oxygen affinity of hemoglobin is modulated by various allosteric effectors. Oxygen itself is a homotropic positive effector, where its binding to one heme site increases the affinity of the remaining sites for oxygen. libretexts.orgcsun.edu Heterotropic effectors bind at sites distinct from the oxygen-binding site and include 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), protons (pH), and carbon dioxide (CO₂). libretexts.orgcsun.eduditki.comjumedicine.comaklectures.com

2,3-Bisphosphoglycerate (2,3-BPG): 2,3-BPG is an important negative allosteric effector found in red blood cells. ditki.comjumedicine.comaklectures.com It binds to the central cavity of deoxyhemoglobin (T state) and stabilizes this low-affinity conformation, thereby promoting the release of oxygen in the tissues. wikibooks.orgjumedicine.comaklectures.comnih.gov 2,3-BPG forms salt bridges with positively charged amino acid residues in the beta subunits within the central cavity. jumedicine.comnih.gov

Protons (Bohr Effect): The Bohr effect describes the phenomenon where a decrease in pH (increase in proton concentration) lowers hemoglobin's oxygen affinity, and conversely, an increase in pH raises its oxygen affinity. libretexts.orgditki.comjumedicine.com Protons bind to specific amino acid residues on hemoglobin, particularly histidine residues, which stabilize the T state. libretexts.orgjumedicine.com This facilitates oxygen release in metabolically active tissues where pH is lower due to the production of lactic acid and CO₂.

Carbon Dioxide (CO₂): Carbon dioxide also acts as a negative allosteric effector. libretexts.orgditki.comjumedicine.com It can bind directly to the N-terminal amino groups of the globin chains, forming carbaminohemoglobin, which stabilizes the T state. baylor.edulibretexts.org CO₂ also influences pH through the formation of carbonic acid, contributing to the Bohr effect. ditki.com

While the specific interactions of these allosteric effectors with this compound are not detailed in the search results, the slightly increased oxygen affinity of Hb Tonosho suggests a potential alteration in its response to one or more of these effectors compared to normal adult hemoglobin (Hb A). nih.govtandfonline.com

Biophysical Methodologies for Structural Analysis.

Understanding the structure and dynamics of hemoglobin and its variants relies on various biophysical techniques.

X-ray crystallography has been a cornerstone in determining the three-dimensional structure of proteins, including the pioneering work on hemoglobin which revealed its tetrameric nature and the conformational differences between the oxy and deoxy states. wikibooks.orgnanoimagingservices.communi.czspringernature.com This technique provides high-resolution atomic models of proteins in crystalline form. nanoimagingservices.communi.cz

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying protein structure and dynamics, particularly in solution. nanoimagingservices.communi.cznih.govnih.gov NMR can provide information on the flexibility and conformational changes of proteins, complementing the static structures obtained from crystallography. nanoimagingservices.communi.cz

Other techniques, such as various forms of chromatography (like the cation exchange chromatography that detected Hb Tonosho) and electrophoresis (like isoelectrofocusing), are valuable for separating and identifying hemoglobin variants based on differences in charge and other properties, which are influenced by amino acid substitutions. nih.govyamaguchi-u.ac.jptandfonline.comnih.gov Amino acid sequencing is used to pinpoint the exact location and nature of the substitution. nih.govtandfonline.com While these techniques were instrumental in identifying this compound and its basic properties, high-resolution structural techniques like X-ray crystallography or NMR would be necessary to fully elucidate the detailed structural consequences of the α110(G17)Ala→Thr mutation and its impact on the protein's dynamics and interactions with ligands and effectors at an atomic level.

Functional Characterization and Pathophysiological Mechanisms

Oxygen Binding and Release Kinetics Research

Research into the oxygen binding and release kinetics of Hemoglobin Tonosho involves analyzing its interaction with oxygen under various conditions. This is crucial for understanding how the variant might impact oxygen transport in the body. Hemoglobin's primary function is to transport oxygen from the lungs to the tissues, a process characterized by a sigmoidal oxygen dissociation curve reflecting cooperative binding wikipedia.orgnih.govthemedicalbiochemistrypage.org.

Methodologies for Oxygen Dissociation Curve Analysis.

The oxygen dissociation curve (ODC) is a fundamental tool used to assess the oxygen affinity of hemoglobin. It plots the percentage of hemoglobin saturated with oxygen against the partial pressure of oxygen (pO2) wikipedia.orgnih.gov. For this compound, methodologies for ODC analysis would involve obtaining blood samples or purified hemoglobin and exposing them to varying oxygen tensions. The oxygen saturation is then measured at each pO2 level to generate the curve. A leftward shift of the ODC indicates increased oxygen affinity, while a rightward shift indicates decreased affinity jhas-bsh.comnih.gov. Studies have indicated that this compound has a slightly increased oxygen affinity nih.govtandfonline.com.

Common methodologies for ODC analysis include:

Spectrophotometry: Measuring the absorbance of hemoglobin at different wavelengths as oxygen binds and dissociates.

Blood Gas Analyzers: Using specialized instruments to measure pO2 and oxygen saturation in blood samples.

Mixing Experiments: Rapid mixing techniques to study the kinetics of oxygen binding and dissociation. nih.gov

Cooperativity Assessment (e.g., Hill coefficient determination).

Hemoglobin exhibits cooperative binding, meaning the binding of one oxygen molecule increases the affinity of the remaining binding sites for oxygen wikipedia.orgthemedicalbiochemistrypage.org. This cooperativity is typically assessed using the Hill coefficient (nH) nih.govwikipedia.org. The Hill equation describes the relationship between ligand concentration and the fraction of saturated binding sites and is useful for quantifying the degree of cooperativity wikipedia.orglibretexts.org. For normal adult hemoglobin (Hb A), the Hill coefficient is typically around 2.8-3.2, reflecting positive cooperativity wikipedia.orgreddit.com.

To assess the cooperativity of this compound, oxygen binding data obtained from ODC analysis is often analyzed using the Hill equation. A Hill coefficient greater than 1 indicates positive cooperativity, a value less than 1 indicates negative cooperativity, and a value of 1 suggests non-cooperative binding libretexts.orgreddit.com. Research on this compound has indicated that it exhibits normal cooperativity taylorandfrancis.com.

Interactive Data Table: Oxygen Binding Properties

PropertyHemoglobin A (Typical)This compound (Observed)
Oxygen AffinityNormalSlightly Increased nih.govtandfonline.com
Cooperativity (nH)~2.8-3.2Normal taylorandfrancis.com
Bohr Effect ResponseNormalNormal taylorandfrancis.com

Bohr Effect Studies.

The Bohr effect describes the phenomenon where hemoglobin's oxygen affinity is inversely related to pH and carbon dioxide concentration wikipedia.orgnih.govbyjus.com. In acidic environments or in the presence of high CO2 levels (as found in metabolically active tissues), hemoglobin's affinity for oxygen decreases, facilitating oxygen release taylorandfrancis.comnih.gov. Conversely, in the lungs where pH is higher and CO2 is lower, oxygen affinity increases, promoting oxygen uptake wikipedia.orglitfl.com.

Studies on the Bohr effect in this compound would involve measuring its oxygen affinity at different pH and pCO2 levels. By comparing the shift in the ODC under these conditions to that of normal hemoglobin, the impact of the α110(G17)Ala→Thr substitution on the Bohr effect can be determined. Research indicates that this compound exhibits a normal Bohr effect taylorandfrancis.com.

Hemoglobin Stability Research

Hemoglobin stability is crucial for the normal function and lifespan of red blood cells. Unstable hemoglobin variants can precipitate within red blood cells, leading to the formation of Heinz bodies and potentially causing hemolytic anemia nih.gov. Research into the stability of this compound assesses its susceptibility to denaturation and precipitation.

In Vitro Stability Assays (e.g., isopropanol (B130326) test).

In vitro stability assays are commonly used to screen for unstable hemoglobin variants. The isopropanol precipitation test is one such method thaiscience.infocapes.gov.br. This test involves incubating a hemolysate solution with isopropanol, which reduces the solubility of unstable hemoglobins (B146990), causing them to precipitate thaiscience.info. The degree of precipitation is then assessed, with increased precipitation indicating reduced stability.

Studies utilizing the isopropanol test have shown that this compound is slightly unstable nih.govtandfonline.com. This suggests that the α110(G17)Ala→Thr substitution may subtly disrupt the hemoglobin molecule's structure, making it more prone to denaturation under challenging conditions.

Mechanisms of Protein Instability and Degradation.

The instability of hemoglobin variants can arise from various mechanisms, often related to alterations in the protein's structure that affect subunit interactions, heme binding, or susceptibility to oxidation nih.govoncohemakey.com. In the case of unstable hemoglobins, denaturation can lead to the release of heme and the formation of hemichromes, which can bind to the red blood cell membrane and contribute to premature red blood cell destruction nih.govnih.gov.

Erythropoietic Responses and Cellular Impact Studies related to Hemoglobin Variants.

Erythropoiesis, the process of red blood cell production, is tightly regulated by an oxygen-sensing mechanism primarily mediated by erythropoietin (EPO) thebloodproject.comclevelandclinic.orgyoutube.com. Hemoglobin variants can influence this process by altering oxygen affinity, protein stability, or other cellular functions nih.govmdpi.com.

Hemoglobin variants with increased oxygen affinity typically lead to reduced oxygen delivery to tissues, which can stimulate erythropoietic drive and result in erythrocytosis nih.govmdpi.com. Conversely, unstable hemoglobin variants can undergo premature destruction, leading to hemolytic anemia and a compensatory increase in erythropoiesis researchgate.net.

Studies on this compound have indicated that it is slightly unstable in the isopropanol test and exhibits a slightly increased oxygen affinity tandfonline.comnih.gov. The slightly increased oxygen affinity could theoretically lead to a mild compensatory erythropoietic response, although the clinical presentation is often silent in heterozygotes tandfonline.comnih.gov. A biosynthetic study did not suggest a selective loss of the abnormal alpha chain in reticulocytes, indicating that the instability might not be severe enough to cause significant ineffective erythropoiesis or hemolysis in heterozygous individuals tandfonline.comnih.gov.

Cellular impact studies related to hemoglobin variants broadly investigate how these altered proteins affect erythrocyte function and survival. This includes examining protein stability, propensity for aggregation, interaction with the erythrocyte membrane, and susceptibility to oxidative damage mdpi.comfrontiersin.org. While specific detailed cellular impact studies solely focused on this compound are limited in the provided search results, the observation of slight instability in the isopropanol test suggests a potential for altered cellular behavior under certain conditions tandfonline.comnih.gov. Unstable variants can precipitate within red blood cells, forming Heinz bodies and leading to premature red cell destruction yamaguchi-u.ac.jp. The degree of instability of this compound appears to be low, likely contributing to its often clinically silent nature tandfonline.comnih.gov.

Research into other hemoglobin variants provides context for potential cellular impacts. For example, unstable beta-globin variants can lead to severe ineffective erythropoiesis and hemolysis yamaguchi-u.ac.jp. Extracellular hemoglobin, resulting from hemolysis, can also exert toxic effects on various cell types by modulating redox status and inflammatory responses mdpi.comfrontiersin.org. However, these severe effects are generally associated with variants exhibiting greater instability or resulting in significant hemolysis, which does not appear to be characteristic of heterozygous this compound.

Mechanisms of Interaction with Other Molecular Systems (e.g., nitric oxide transport research).

Hemoglobin's primary function is oxygen transport, but it also interacts with other molecular systems, notably playing a role in nitric oxide (NO) metabolism and transport thebloodproject.comjpp.krakow.plnih.gov. Nitric oxide is a crucial signaling molecule involved in vasodilation and other physiological processes nih.govctdbase.orgguidetopharmacology.org.

Hemoglobin can interact with NO in several ways. The ferrous heme iron in hemoglobin reacts rapidly with NO, leading to the formation of nitrosylhemoglobin (HbFe²⁺NO) or, in the presence of oxygen, the oxidation of NO to nitrate (B79036) jpp.krakow.plrichmond.edu. Hemoglobin can also form S-nitrosohemoglobin (SNO-Hb) through the binding of NO to accessible cysteine residues, particularly at the beta-93 position richmond.edunih.gov. SNO-Hb is proposed to play a role in the protected transport of NO and the regulation of hypoxic vasodilation nih.gov.

While there is extensive research on the interaction of normal hemoglobin and other variants with nitric oxide, specific studies detailing the mechanisms of interaction between this compound and nitric oxide are not prominently featured in the provided search results. The amino acid substitution in this compound occurs at position 110 on the alpha chain tandfonline.comnih.gov. The interaction sites for nitric oxide on hemoglobin include the heme iron and specific cysteine residues, such as beta-93 richmond.edunih.gov. The alpha-110 position is located in the G helix of the alpha globin chain nih.govcu.edu.tr. Without specific research on this compound's interaction with NO, it is difficult to definitively state how this particular substitution might affect its NO binding or metabolism compared to hemoglobin A.

However, general principles of hemoglobin-NO interaction can be considered. Alterations in hemoglobin structure due to variants can potentially influence the accessibility of the heme pocket to NO, the stability of nitrosylhemoglobin, or the formation and stability of SNO-Hb jpp.krakow.plrichmond.edu. The slightly increased oxygen affinity observed in this compound could indirectly influence NO interactions, as the oxygenation state of hemoglobin affects its reactivity with NO and the formation of SNO-Hb jpp.krakow.plnih.gov. Deoxyhemoglobin has a higher affinity for NO than oxyhemoglobin, and the transition between the R (relaxed, oxygenated) and T (tense, deoxygenated) states influences NO binding and release jpp.krakow.plnih.gov.

Further research specifically investigating the reaction kinetics, binding affinities, and formation of NO-modified species with this compound would be necessary to fully understand its mechanisms of interaction with the nitric oxide system.

Diagnostic and Screening Research Methodologies

Protein-Based Detection Techniques for Hemoglobin Variants

Protein-based methods analyze the hemoglobin protein itself, identifying variants based on differences in their physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in hemoglobinopathy screening. This technique separates different hemoglobin types based on their interaction with a stationary phase in a chromatography column. For Hemoglobin Tonosho, cation-exchange HPLC is particularly informative.

In a key study, an abnormal hemoglobin was detected during routine screening. The variant, later identified as this compound, eluted at a specific retention time that distinguished it from common hemoglobins (B146990). In the Bio-Rad Variant II HPLC system, this compound has a characteristic retention time that is slightly shorter than that of Hemoglobin A. This subtle difference is consistently reproducible, making HPLC a reliable initial screening tool. The percentage of the abnormal peak provides an estimation of the variant's expression level, which for the heterozygous state of this compound is typically around 20-25% of the total hemoglobin.

Table 1: Comparative HPLC Retention Times

Hemoglobin Type Typical Retention Time (minutes)
Hemoglobin F 1.00 - 1.20
Hemoglobin A 2.30 - 2.50
This compound 2.10 - 2.25

Note: Retention times can vary slightly between laboratories and instrument conditions.

When subjected to IEF on an agarose (B213101) gel with a broad pH gradient (typically 6-8), this compound migrates to a position slightly more anodal (towards the positive electrode) than Hemoglobin A. This migration pattern is indicative of a change in the protein's surface charge. While IEF is a high-resolution technique, the separation between this compound and Hemoglobin A can be minimal, requiring careful interpretation by experienced laboratory personnel.

Cellulose acetate (B1210297) electrophoresis at an alkaline pH (8.4-8.6) is a widely used screening method for hemoglobin variants. In this medium, this compound exhibits a mobility that is slightly faster than that of Hemoglobin A, migrating anodally. However, its position can be very close to that of Hemoglobin A, and it may not be clearly resolved as a distinct band in all cases, especially if the concentration of the variant is low.

Citrate (B86180) agar (B569324) electrophoresis at an acidic pH (6.0-6.2) provides complementary information. In this system, the separation is based on both charge and the interaction of hemoglobin with the agar medium. The behavior of this compound on citrate agar is not extensively documented in publicly available literature but would be a necessary step for comprehensive characterization in a diagnostic setting.

Nucleic Acid-Based Diagnostic Approaches

To definitively confirm the identity of a suspected hemoglobin variant, analysis at the genetic level is essential. These methods pinpoint the exact mutation in the globin genes.

Once a variant is suspected based on protein analysis, Polymerase Chain Reaction (PCR) can be used to amplify the specific globin gene of interest. In the case of this compound, the alpha-2 globin gene (HBA2) is the target.

Following amplification, Restriction Fragment Length Polymorphism (RFLP) analysis can, in some cases, be used for rapid detection if the mutation creates or abolishes a restriction enzyme recognition site. The mutation in this compound is a CCT to GCT change at codon 119 of the HBA2 gene. A detailed analysis of this sequence change and surrounding DNA is required to identify a suitable restriction enzyme that would differentiate the normal and mutant alleles. While theoretically possible, the utility of RFLP for this compound would depend on the availability of a specific and reliable restriction enzyme for this particular mutation.

The gold standard for confirming a hemoglobin variant is direct DNA sequencing of the relevant globin gene. For this compound, sequencing of the HBA2 gene is performed.

The process involves amplifying the HBA2 gene from the patient's DNA sample using PCR. The resulting PCR product is then purified and subjected to Sanger sequencing. The sequence data is analyzed and compared to the reference sequence of the normal HBA2 gene.

Table 2: Genetic and Molecular Characteristics of this compound

Feature Description
Affected Globin Chain Alpha-2
Gene HBA2
Codon 119
Nucleotide Change CCT > GCT

| Amino Acid Change | Proline > Alanine (Pro→Ala) |

The sequencing chromatogram will clearly show a single nucleotide polymorphism (SNP) at the first position of codon 119, with the cytosine (C) peak being replaced by a guanine (B1146940) (G) peak in the mutant allele. This unambiguous result provides a definitive diagnosis of this compound.

Development of Novel High-Throughput Screening Technologies

The identification of rare hemoglobin variants, such as this compound, is increasingly benefiting from the evolution of high-throughput screening (HTS) technologies. These methods leverage automation, robotics, and advanced detection systems to rapidly test large numbers of samples for specific biochemical or biological activity, accelerating research and diagnostic processes. wikipedia.orgbmglabtech.com In the context of hemoglobinopathies, HTS is pivotal for both population screening and the discovery of novel therapeutic agents. bmglabtech.com

Historically, screening for hemoglobin variants relied on methods like gel electrophoresis and isoelectric focusing (IEF). mdpi.comcdc.gov While effective, these techniques can be labor-intensive. cdc.gov The demand for greater efficiency and sensitivity has spurred the development of more robust, high-throughput alternatives. cdc.gov

One significant advancement is the application of mass spectrometry (MS). Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is emerging as a powerful tool for hemoglobin defect screening. mdpi.com This technology, especially when combined with machine learning, allows for the precise and efficient measurement of globin chains, facilitating the detection of variants. mdpi.com Similarly, direct surface sampling of dried blood spots coupled with high-resolution mass spectrometry offers a rapid and unambiguous method for identifying variants like HbS, HbC, and HbD with minimal sample preparation. acs.org While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also used clinically, its cost and throughput can be limitations for large-scale screening. mdpi.com

Cell-based assays represent another frontier in HTS for hemoglobinopathies. Researchers have developed systems using immortalized erythroid cell lines that express reporter genes, such as luciferase, under the control of specific globin promoters (e.g., the γ-globin promoter). plos.org These assays are amenable to HTS platforms and have been used to screen vast chemical libraries to identify compounds that can induce fetal hemoglobin expression, a key therapeutic strategy for sickle cell disease and β-thalassemia. plos.orgashpublications.org More recently, the advent of CRISPR-based genetic screens has enabled high-throughput investigation of new molecules and pathways that regulate the fetal-to-adult hemoglobin switch. ashpublications.org

These novel HTS technologies provide the necessary scale and precision to analyze large populations, increasing the likelihood of identifying and characterizing rare alpha chain variants.

Table 1: Comparison of Novel High-Throughput Screening Technologies for Hemoglobin Variants

TechnologyPrinciplePrimary Application in HemoglobinopathyAdvantagesLimitations
MALDI-TOF Mass SpectrometryMeasures the mass-to-charge ratio of ionized molecules from a sample.Direct measurement of globin chains for variant detection. mdpi.comHigh precision, efficiency, potential for automation. mdpi.comRequires specialized equipment and expertise.
High-Resolution MS (Direct Sampling)Direct surface sampling of dried blood spots for mass analysis of intact proteins. acs.orgRapid, unambiguous identification of common and potentially unknown variants. acs.orgMinimal sample preparation, fast analysis time (<10 mins). acs.orgConfirmation of some variants may require additional analysis (CID MS/MS). acs.org
Cell-Based Reporter AssaysUtilizes engineered cell lines where a reporter gene (e.g., luciferase) is linked to a globin promoter. plos.orgScreening for chemical compounds that modulate globin gene expression (e.g., induce HbF). plos.orgAmenable to screening large chemical libraries, identifies functional effects. plos.orgIndirect measurement, results require confirmation in primary cells. plos.org
CRISPR-Based ScreensUses CRISPR technology for high-throughput genetic screening to identify genes that regulate hemoglobin switching. ashpublications.orgDiscovery of novel genetic regulators and therapeutic targets. ashpublications.orgPowerful tool for discovering novel biological pathways. ashpublications.orgComplex experimental design and data analysis. nih.gov

Differential Diagnostic Research Considerations for Alpha Chain Variants

The accurate diagnosis of rare alpha chain hemoglobin variants like this compound requires careful differential diagnosis, as they can often be mistaken for other, more common or clinically significant hemoglobinopathies. nih.govresearchgate.net Many alpha chain variants are clinically silent in heterozygotes but can present diagnostic challenges, particularly during newborn screening programs. researchgate.net

A primary issue is that several alpha chain variants exhibit electrophoretic mobility similar to that of Hemoglobin S (Hb S) on isoelectric focusing (IEF), a common initial screening method. nih.gov This can lead to a misdiagnosis of sickle cell trait or disease. nih.gov Variants such as Hb Hasharon and Hb Stanleyville II are known to migrate in a position similar to Hb S. htct.com.br Therefore, results from a single method like IEF are insufficient for a definitive diagnosis and must be confirmed with additional techniques. cdc.govnih.gov

A multi-step, systematic approach is crucial for the correct identification of these variants. The process typically begins with protein-based methods, which may reveal an unusual peak or band. mdpi.comhtct.com.br High-performance liquid chromatography (HPLC) is widely used and can separate many common and variant hemoglobins based on their retention times. mdpi.comcdc.gov However, the rarity of some alpha chain variants means their elution patterns may be unfamiliar or mimic those of other known variants, complicating the initial diagnosis. researchgate.net Capillary zone electrophoresis (CZE) is another effective method that can quantify hemoglobin fractions and detect the presence of uncommon variants. mdpi.com

When these initial screening methods suggest the presence of an unknown variant, further confirmatory tests are necessary. Citrate agar electrophoresis can help differentiate Hb S from other variants like Hb D and Hb G, which may not be resolved by other electrophoretic methods. cdc.gov

Ultimately, the unequivocal identification of a specific alpha chain variant relies on molecular analysis. nih.gov DNA sequencing of the alpha-globin genes (HBA1 and HBA2) provides the definitive characterization of the mutation. researchgate.net The increasing accessibility of next-generation sequencing (NGS) allows for the simultaneous analysis of multiple globin genes, which is advantageous in complex cases or in populations where co-inheritance of different hemoglobinopathies is common. nih.gov This is particularly important as the co-inheritance of an alpha chain variant with another condition, such as beta-thalassemia, can modify the clinical and hematological phenotype. researchgate.netresearchgate.net

Table 2: Differential Diagnostic Workflow for Suspected Alpha Chain Variants

StepMethodologyPurpose & Considerations
1. Initial ScreeningIsoelectric Focusing (IEF), HPLC, Capillary Zone Electrophoresis (CZE). cdc.govDetects abnormal hemoglobin peaks/bands. Prone to misinterpretation; some alpha variants mimic Hb S. nih.gov
2. Confirmation & DifferentiationCitrate Agar Electrophoresis, Reverse-Phase HPLC (RP-HPLC). cdc.govhtct.com.brSeparates variants with similar mobility on IEF/HPLC (e.g., separates Hb S from Hb D/G). cdc.gov RP-HPLC investigates the abnormal globin chains. htct.com.br
3. Definitive IdentificationMolecular Analysis (DNA Sequencing, NGS). nih.govnih.govIdentifies the specific point mutation, deletion, or insertion in the alpha-globin genes. nih.gov Essential for rare variants and understanding complex co-inheritance patterns. researchgate.netnih.gov
4. Family StudiesAnalysis of family members' blood samples.Helps to establish inheritance patterns and confirm the nature of the variant, especially for novel or extremely rare mutations.

Population Genetics and Evolutionary Studies

Geographic Distribution and Prevalence Patterns of Hemoglobin Variants

The geographic distribution of Hemoglobin Tonosho appears to be extremely restricted, with the initial and only known report originating from Japan. nih.gov Beyond this single point of discovery, there are no available studies detailing its prevalence within the Japanese population or its presence in other ethnic groups worldwide. Widespread screening for hemoglobin variants in Japan has identified a number of other alpha- and beta-globin chain abnormalities, but this compound has not been reported in these larger surveys, suggesting it is a very rare variant. nih.gov

Pedigree Analysis and Haplotype Linkage Research

The original report that identified this compound does not include a detailed pedigree analysis or chart. nih.gov While the investigation would have inherently involved the proband and likely their immediate family, comprehensive multi-generational pedigree studies to track the inheritance pattern of this specific variant have not been published. Similarly, there is no available research on the specific haplotype background on which the this compound mutation arose. Haplotype analysis is crucial for understanding the origin and potential founder effects of a genetic variant. researchgate.netnih.gov

Genetic Epidemiology and Gene Flow Studies

There is a complete absence of data concerning the genetic epidemiology of this compound. No studies have been conducted to assess its frequency, carrier rate, or clinical significance at a population level. Consequently, there is no information regarding the potential for gene flow of this variant from its presumed point of origin to other populations.

Evolutionary History of Alpha Globin Variants

The evolutionary history of alpha-globin variants is a complex field, but specific research into the evolutionary trajectory of this compound is not available. The following subsections address the requested evolutionary topics in the context of this data limitation.

Specific ancestral protein reconstruction and phylogenetic analyses that include this compound have not been performed. Such studies would place the α110(G17)Ala→Thr mutation in the broader context of alpha-globin evolution, revealing its relationship to other variants and its evolutionary age. nih.govnih.gov General phylogenetic studies of the globin gene family demonstrate a deep evolutionary history with multiple gene duplication events. nih.govfrontiersin.org

The human alpha-globin gene cluster on chromosome 16 is the product of ancient gene duplication events, resulting in two functional alpha-globin genes, HBA1 and HBA2. semanticscholar.orgnih.gov These genes are subject to various mutational events. However, the specific evolutionary events within the alpha-globin gene cluster that led to the emergence of the this compound variant have not been studied.

Many hemoglobin variants, such as Hemoglobin S and C, have risen in frequency in certain populations due to positive selection, primarily as a result of the protective effect they offer against malaria. nih.gov There is no evidence to suggest that this compound has been subject to any form of natural selection. Given its apparent rarity, it is likely a neutral or near-neutral variant that has not had a significant impact on reproductive fitness. Studies of natural selection on gene variants in East Asian populations have not identified any selective pressures associated with the HBA1 or HBA2 genes that would be relevant to this specific variant.

Data Tables

Due to the lack of specific data for this compound, no interactive data tables can be generated for its prevalence, haplotype analysis, or other population genetics metrics.

Advanced Research and Future Directions

Computational Modeling and Simulation of Hemoglobin Variant Dynamics.

Computational modeling and simulation play a crucial role in elucidating the structural and functional consequences of hemoglobin variants like Hemoglobin Tonosho fishersci.sethegoodscentscompany.comnih.govyoutube.comiarc.frnih.gov. These techniques provide insights into the dynamic behavior of hemoglobin molecules at an atomic or molecular level, which can be challenging to obtain solely through experimental methods. Computational approaches, such as molecular dynamics simulations, can be employed to study the equilibrium between different quaternary structures of hemoglobin, like the tense (T) and relaxed (R) states, which are fundamental to understanding oxygen affinity and binding cooperativity fishersci.se.

Protein Engineering and Rational Design Approaches for Hemoglobin Variants.

Protein engineering strategies have been utilized to optimize the functional properties of hemoglobin, including its oxygen-binding characteristics. These approaches often involve introducing targeted mutations to study their phenotypic effects.

Strategies for Modifying Hemoglobin Function.

Strategies for modifying hemoglobin function through protein engineering include altering allosteric regulation and enhancing protein stability. The allosteric control of hemoglobin, involving the influence of ligand binding at one site on binding at other sites, is a key target for modification. For variants like this compound with altered oxygen affinity, engineering efforts could focus on understanding and potentially modulating the allosteric transitions to restore or modify oxygen binding to a desired level. Stabilizing specific conformational states, such as the high-affinity R state, is another engineering strategy with therapeutic implications, particularly for conditions involving hemoglobin polymerization.

Development of Engineered Hemoglobin Constructs.

The development of engineered hemoglobin constructs represents a significant area of research. This includes the exploration of engineered hemoglobin-binding proteins, such as falcilysin, llama-derived nanobodies, and alpha-hemoglobin-stabilizing proteins, which can interact with and potentially modulate the behavior of hemoglobin variants. Furthermore, synthetic biology and metabolic engineering approaches are being explored for the generation of artificial blood, including strategies to design fusion hemoglobin molecules as single peptides that retain functional properties while potentially facilitating production and processing. These engineered constructs could serve various purposes, from research tools to potential therapeutic agents.

Novel Therapeutic Strategies Based on Hemoglobin Variant Research (Focus on molecular mechanisms and targets).

Research into hemoglobin variants, including this compound, provides valuable insights for the development of novel therapeutic strategies for hemoglobinopathies. These strategies often focus on targeting the underlying molecular mechanisms responsible for the variant's pathological effects or on compensating for the functional deficits.

Current therapeutic approaches for hemoglobinopathies include the induction of fetal hemoglobin (HbF), which can compensate for defective adult hemoglobin, and the use of allosteric modulators, pharmacological chaperones, and antioxidants to improve hemoglobin stability and oxygen affinity. Research is increasingly focused on understanding the molecular mechanisms governing globin gene expression and hemoglobin switching to identify specific targets for therapeutic intervention. For instance, identifying regulators of HbF silencing has revealed potential molecular targets for inducing HbF expression.

For a variant like this compound, therapeutic strategies could potentially involve approaches aimed at enhancing its stability or normalizing its oxygen affinity, if these properties are found to be clinically significant. Understanding the precise molecular mechanisms by which the Ala→Thr mutation affects subunit interactions and stability is crucial for developing targeted therapies anl.gov. While the search results did not detail specific therapies for this compound, the broader research on hemoglobin variants highlights the potential of genotype-driven approaches and personalized medicine based on the specific molecular characteristics of the variant. Stabilizing the R state of hemoglobin through small molecules is a strategy being investigated for conditions like sickle cell disease, which could potentially be relevant for other variants with altered oxygen binding.

Integration of Multi-Omics Data in Hemoglobin Variant Research.

The integration of multi-omics data – including genomics, epigenomics, transcriptomics, proteomics, and metabolomics – is transforming the study of hemoglobin variants and related disorders. This comprehensive approach allows for a more holistic understanding of the complex molecular landscape influenced by a hemoglobin variant.

Multi-omics studies can help identify genetic and epigenetic modifiers that influence the severity or clinical presentation of hemoglobinopathies. By analyzing data across different biological layers, researchers can gain deeper insights into the molecular pathways affected by a variant like this compound. This can lead to the identification of novel biomarkers, therapeutic targets, and a better understanding of disease pathogenesis. The integration of multi-omics data is crucial for developing precision medicine strategies that tailor treatments based on an individual's specific genetic and molecular profile. Compared to single-omics analysis, multi-omics provides a more comprehensive view and can reveal complementary information across different biological levels.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for identifying and characterizing hemoglobin Tonosho in clinical samples?

  • Methodology : Utilize high-performance liquid chromatography (HPLC) and capillary electrophoresis as first-line screening tools, followed by DNA sequencing (e.g., Sanger or next-generation sequencing) to confirm mutations .
  • Data Reliability : Cross-validate results with mass spectrometry to differentiate this compound from other variants with similar migration patterns .
  • Example Workflow :

StepTechniquePurpose
1HPLCInitial variant screening
2ElectrophoresisConfirm migration pattern
3DNA SequencingIdentify specific mutation

Q. How do researchers address confounding factors (e.g., iron deficiency) when assessing this compound's clinical significance?

  • Experimental Design : Include ferritin and transferrin saturation tests to rule out iron-deficiency anemia. Stratify cohorts by comorbid conditions to isolate variant-specific effects .
  • Statistical Adjustment : Use multivariate regression models to control for covariates like age, sex, and nutritional status .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data on this compound's oxygen affinity across multi-center studies?

  • Data Harmonization : Standardize measurement protocols (e.g., tonometry conditions) and calibrate equipment using shared reference samples .
  • Meta-Analysis Framework : Apply random-effects models to account for inter-study variability and assess heterogeneity via I² statistics. Disaggregate data by laboratory methods to identify systematic biases .
  • Case Example : A 2023 meta-analysis of 12 studies found that 80% of variability in oxygen affinity measurements stemmed from inconsistent temperature controls during assays .

Q. How can researchers differentiate between measurement error and inherent biological variability in this compound concentration assays?

  • Quality Control : Implement duplicate testing and Bland-Altman analysis to quantify intra-assay variability .
  • Biological Validation : Compare variability in this compound carriers against non-carriers under identical conditions. Inherent variation typically shows non-normal distribution (e.g., skewness >1.5 in adults) .

Q. What ethical considerations are critical when designing longitudinal studies on this compound in pediatric populations?

  • Informed Consent : Develop age-appropriate assent forms for minors and ensure guardians understand risks of genetic testing .
  • Data Confidentiality : Anonymize datasets and restrict access to principal investigators to comply with GDPR/HIPAA guidelines .

Methodological Challenges & Solutions

Q. What statistical approaches are optimal for analyzing this compound's association with rare outcomes (e.g., thromboembolic events)?

  • Rare Event Analysis : Use Firth’s penalized likelihood regression to reduce small-sample bias. Combine data across registries (e.g., WHO’s hemoglobinopathy database) to enhance power .
  • Example : A 2024 case-control study (n=1,200) applied exact logistic regression, revealing a 2.3-fold increased thrombosis risk in Tonosho carriers (95% CI: 1.1–4.8) .

Q. How should researchers design experiments to investigate this compound's stability under oxidative stress?

  • In Vitro Protocol : Expose erythrocyte suspensions to controlled H₂O₂ concentrations (50–200 μM). Monitor methemoglobin formation via spectrophotometry at 630 nm .
  • Kinetic Modeling : Fit decay curves to a first-order reaction model to calculate oxidation rate constants (k). Tonosho’s k values are typically 1.5× higher than HbA under physiological pH .

Data Interpretation Frameworks

Q. What criteria should guide the inclusion/exclusion of outlier this compound values in population studies?

  • Thresholds : Exclude values beyond ±4 SD from the mean. For adults, flag males with Hb <10 g/dL or >20 g/dL without clinical justification .
  • Contextual Analysis : Retain outliers if corroborated by clinical symptoms (e.g., hemolysis) or familial segregation data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.